CC-8490, also known as custirsen sodium or OGX-011, is an investigational drug primarily aimed at cancer treatment. It is classified as an antisense oligonucleotide designed to inhibit the expression of clusterin, a protein often associated with cancer progression and resistance to therapy. This compound represents a second-generation phosphorothioate antisense oligonucleotide, which enhances its stability and efficacy compared to first-generation oligonucleotides. CC-8490 has shown promise in preclinical studies and clinical trials, particularly for metastatic prostate cancer, where it aims to improve treatment outcomes by targeting the clusterin protein involved in tumor growth and survival .
CC-8490 is synthesized from nucleotides through a solid-phase synthesis method that allows for the sequential addition of nucleotides to form the desired oligonucleotide chain. As an antisense oligonucleotide, it functions by binding to specific messenger RNA molecules, thereby preventing the translation of proteins that contribute to cancer cell survival and proliferation. The classification of CC-8490 as a phosphorothioate oligonucleotide indicates that it contains sulfur substitutions in its backbone, which significantly enhances its resistance to enzymatic degradation .
The synthesis of CC-8490 involves several key steps typical for phosphorothioate oligonucleotides:
Technical details regarding the synthesis include monitoring reaction progress via techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring high purity and yield of the final product .
The molecular structure of CC-8490 consists of a sequence of nucleotides modified with phosphorothioate groups. The specific sequence is designed to target clusterin mRNA effectively. Data regarding its structure can be characterized using various spectroscopic techniques:
The chemical formula for CC-8490 is not explicitly provided in the sources but can be derived from its nucleotide composition .
CC-8490 undergoes several chemical reactions during its mechanism of action:
These reactions are critical for its function as an antisense therapeutic agent, allowing it to exert its effects on cancer cell viability .
The mechanism by which CC-8490 operates involves several steps:
Data from clinical studies indicate that this mechanism effectively reduces clusterin levels in tumor tissues, correlating with improved therapeutic outcomes in cancer patients .
CC-8490 exhibits several notable physical and chemical properties:
Analyses such as differential scanning calorimetry (DSC) may be employed to assess thermal stability, while chromatographic techniques ensure purity levels necessary for clinical applications .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0